4-(5-Bromopyridin-2-yl)thiomorpholine

Description

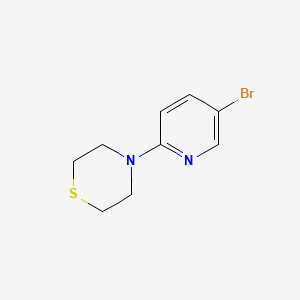

4-(5-Bromopyridin-2-yl)thiomorpholine (CAS: 223556-42-1) is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the 4-position with a 5-bromopyridin-2-yl group. Its molecular formula is C₉H₁₁BrN₂S, with a SMILES notation of C1CSCCN1C2=NC=C(C=C2)Br .

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2S/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPFCSWQQQCFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590120 | |

| Record name | 4-(5-Bromopyridin-2-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223556-42-1 | |

| Record name | 4-(5-Bromopyridin-2-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)thiomorpholine typically involves the reaction of 5-bromopyridine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group of 5-bromopyridine-2-thiol attacks the thiomorpholine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives, amine derivatives

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-(5-Bromopyridin-2-yl)thiomorpholine has been found to exhibit valuable properties in scientific experiments, making it useful in various research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

4-(5-Bromopyridin-2-yl)morpholine

- Key Difference : Replaces the sulfur atom in thiomorpholine with oxygen.

- Impact :

- Example : 4-(5-Bromopyridin-2-yl)morpholine (CAS: 200064-11-5) shares the bromopyridine moiety but lacks the sulfur-mediated reactivity .

4-(4-Nitrophenyl)thiomorpholine

- Key Difference : Substitutes the bromopyridine group with a 4-nitrophenyl group.

- Impact :

4-(6-Nitro-3-pyridyl)thiomorpholine

Physicochemical Properties

Biological Activity

4-(5-Bromopyridin-2-yl)thiomorpholine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈BrN₃S

- Molecular Weight : 223.12 g/mol

The presence of a bromine atom in the pyridine ring and a thiomorpholine moiety contributes to its unique reactivity and interaction with biological targets.

Target Proteins

Research indicates that compounds similar to this compound may inhibit specific proteins involved in cell signaling pathways. Notably, it has been associated with the inhibition of Syk tyrosine kinase, which plays a crucial role in various hematologic malignancies and autoimmune diseases .

Mode of Action

The compound acts as a nucleophile, capable of attacking electrophilic centers in target biomolecules. This property allows it to participate in biochemical reactions that may lead to the formation of disulfide bonds or other modifications that affect protein function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| CEM-13 (T-cell leukemia) | 10.38 | Induction of apoptosis |

| U-937 (monocytic leukemia) | 15.00 | Cell cycle arrest |

| MCF-7 (breast cancer) | 5.00 | Activation of p53 pathway |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle proteins .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It was tested against various bacterial strains, showing significant inhibition at concentrations ranging from 5 to 20 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Inhibition of Syk Tyrosine Kinase : A study investigated the effects of this compound on Syk tyrosine kinase activity in vitro. The results indicated a dose-dependent inhibition with an IC₅₀ value of approximately 25 nM, suggesting its potential as a therapeutic agent for treating lymphoid malignancies .

- Anticancer Efficacy in Animal Models : In vivo studies using murine models of T-cell lymphoma revealed that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to increased survival rates, indicating promising therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate absorption and distribution across tissues. Factors affecting its bioavailability include:

- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.

- Excretion : Renal excretion is the main route for elimination from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.